![molecular formula C14H11BrO3S B14439490 2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid CAS No. 77614-39-2](/img/structure/B14439490.png)
2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a brominated thiophene ring attached to a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid typically involves multiple steps, starting with the bromination of thiophene. The brominated thiophene is then subjected to a series of reactions, including carbonylation and coupling with a phenylpropanoic acid derivative. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and palladium catalysts for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols .
Scientific Research Applications
2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The brominated thiophene ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Shares the brominated thiophene structure but differs in the functional groups attached.
5-Bromo-2-thienylboronic acid: Another brominated thiophene derivative used in coupling reactions.
Uniqueness
2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid is unique due to its combination of a brominated thiophene ring with a phenylpropanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
77614-39-2 |
|---|---|
Molecular Formula |
C14H11BrO3S |
Molecular Weight |
339.21 g/mol |
IUPAC Name |
2-[4-(5-bromothiophene-2-carbonyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H11BrO3S/c1-8(14(17)18)9-2-4-10(5-3-9)13(16)11-6-7-12(15)19-11/h2-8H,1H3,(H,17,18) |
InChI Key |
MIDVSBUJTYXYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


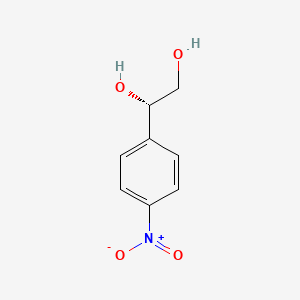

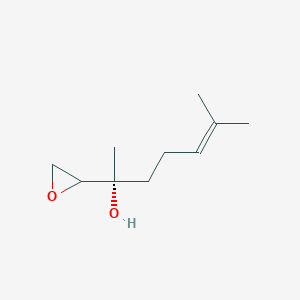

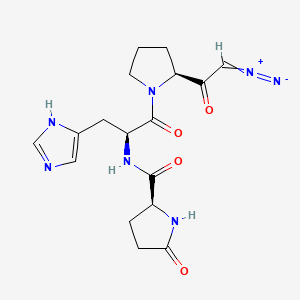
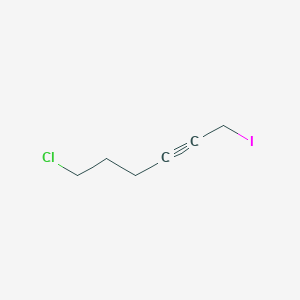
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)

![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)

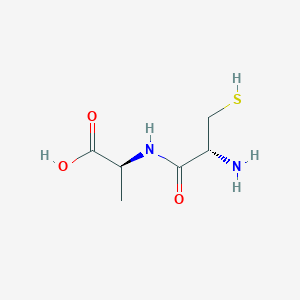
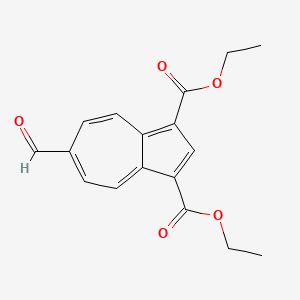
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)
